2-(4-(3-(2-methoxyethyl)ureido)phenyl)-N,N-dimethylacetamide
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Overview
Description
2-(4-(3-(2-methoxyethyl)ureido)phenyl)-N,N-dimethylacetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. Its structure consists of a phenyl ring substituted with a ureido group and a dimethylacetamide moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-(2-methoxyethyl)ureido)phenyl)-N,N-dimethylacetamide typically involves multiple steps:
Formation of the ureido group: This can be achieved by reacting 2-methoxyethylamine with an isocyanate derivative to form the ureido intermediate.
Coupling with the phenyl ring: The ureido intermediate is then coupled with a phenyl ring substituted with a suitable leaving group (e.g., halide) under basic conditions to form the desired phenyl-ureido compound.
Introduction of the dimethylacetamide moiety: The final step involves the reaction of the phenyl-ureido compound with dimethylacetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-(2-methoxyethyl)ureido)phenyl)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The ureido group can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-(4-(3-(2-methoxyethyl)ureido)phenyl)-N,N-dimethylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-(3-(2-methoxyethyl)ureido)phenyl)-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ureido group can form hydrogen bonds with active sites, while the phenyl and dimethylacetamide moieties contribute to hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(3-(2-methoxyethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide
- 2-(4-(3-(2-methoxyethyl)ureido)phenyl)-N,N-diethylacetamide
Uniqueness
2-(4-(3-(2-methoxyethyl)ureido)phenyl)-N,N-dimethylacetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and interaction with molecular targets, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-[4-(2-methoxyethylcarbamoylamino)phenyl]-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-17(2)13(18)10-11-4-6-12(7-5-11)16-14(19)15-8-9-20-3/h4-7H,8-10H2,1-3H3,(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEAXQBJYWFADL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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